2h-1,4-Benzothiazin-3(4h)-one,6-fluoro-2,2-dimethyl-
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Overview
Description
2H-1,4-Benzothiazin-3(4H)-one,6-fluoro-2,2-dimethyl- is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine and dimethyl groups in the structure enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one,6-fluoro-2,2-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carbonyl compound, followed by cyclization to form the benzothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzothiazin-3(4H)-one,6-fluoro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The fluorine and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like N-bromosuccinimide and methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
2H-1,4-Benzothiazin-3(4H)-one,6-fluoro-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one,6-fluoro-2,2-dimethyl- involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The presence of fluorine and dimethyl groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Similar in structure but contains an oxygen atom instead of sulfur.
6-Amino-2H-1,4-benzoxazin-3(4H)-one: Contains an amino group, offering different chemical properties.
Uniqueness
2H-1,4-Benzothiazin-3(4H)-one,6-fluoro-2,2-dimethyl- is unique due to the presence of both fluorine and dimethyl groups, which enhance its chemical stability and biological activity. These modifications can lead to improved pharmacokinetic properties and increased efficacy in various applications .
Properties
Molecular Formula |
C10H10FNOS |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
6-fluoro-2,2-dimethyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H10FNOS/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
LSJJYNQKDJUVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(S1)C=CC(=C2)F)C |
Origin of Product |
United States |
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